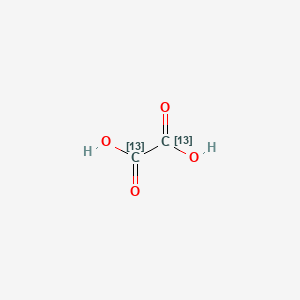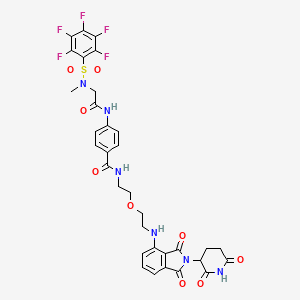
Cxcr4-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cxcr4-IN-1 is a small molecule inhibitor that targets the C-X-C chemokine receptor type 4 (CXCR4). CXCR4 is a G protein-coupled receptor that plays a crucial role in various physiological processes, including cell migration, hematopoiesis, and immune responses. Overexpression of CXCR4 has been associated with several pathological conditions, such as cancer metastasis, HIV infection, and inflammatory diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cxcr4-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps typically include the formation of the core structure, followed by functional group modifications to enhance the compound’s affinity and selectivity for CXCR4. Common synthetic routes involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to construct the core scaffold. Subsequent steps may include amide bond formation, reduction, and protection-deprotection sequences .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Process optimization focuses on maximizing yield, purity, and cost-effectiveness while minimizing environmental impact. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to streamline production .
Análisis De Reacciones Químicas
Types of Reactions
Cxcr4-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly employed to introduce or modify substituents on the core scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being modified. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Cxcr4-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of CXCR4 inhibitors.
Biology: Employed in cell migration and signaling studies to elucidate the role of CXCR4 in various biological processes.
Medicine: Investigated for its potential therapeutic applications in treating cancer metastasis, HIV infection, and inflammatory diseases.
Industry: Utilized in the development of diagnostic and therapeutic agents targeting CXCR4.
Mecanismo De Acción
Cxcr4-IN-1 exerts its effects by binding to the CXCR4 receptor, thereby blocking the interaction between CXCR4 and its endogenous ligand, C-X-C motif chemokine ligand 12 (CXCL12). This inhibition disrupts downstream signaling pathways involved in cell migration, proliferation, and survival. The compound’s mechanism of action involves the inhibition of G protein-coupled receptor signaling, leading to reduced chemotaxis and cell migration .
Comparación Con Compuestos Similares
Similar Compounds
AMD3100 (Plerixafor): A well-known CXCR4 antagonist used clinically for stem cell mobilization.
IT1t: A small molecule inhibitor of CXCR4 with a different core structure.
Uniqueness of Cxcr4-IN-1
This compound is unique due to its high affinity and selectivity for CXCR4, making it a valuable tool for studying CXCR4-related biological processes. Its distinct chemical structure allows for specific interactions with the receptor, providing insights into the receptor’s function and potential therapeutic applications .
Propiedades
Fórmula molecular |
C23H32N6 |
|---|---|
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
(8S)-8-[(2R)-2-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]pyrrolidin-1-yl]-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C23H32N6/c1-17-25-19(16-22(26-17)28-14-12-27(2)13-15-28)20-9-5-11-29(20)21-8-3-6-18-7-4-10-24-23(18)21/h4,7,10,16,20-21H,3,5-6,8-9,11-15H2,1-2H3/t20-,21+/m1/s1 |
Clave InChI |
HNSRQPXATXLWIX-RTWAWAEBSA-N |
SMILES isomérico |
CC1=NC(=CC(=N1)N2CCN(CC2)C)[C@H]3CCCN3[C@H]4CCCC5=C4N=CC=C5 |
SMILES canónico |
CC1=NC(=CC(=N1)N2CCN(CC2)C)C3CCCN3C4CCCC5=C4N=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12383247.png)










